Product packaging for Methyl 4-(2-aminoethoxy)benzoate(Cat. No.:CAS No. 56850-93-2)

Methyl 4-(2-aminoethoxy)benzoate

Cat. No.: B1315781
CAS No.: 56850-93-2
M. Wt: 195.21 g/mol
InChI Key: SMRYWTZXDXXQKC-UHFFFAOYSA-N
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Description

Methyl 4-(2-aminoethoxy)benzoate (CAS 56850-93-2) is a high-purity chemical building block of significant interest in advanced pharmaceutical research, particularly in the development of Selective Estrogen Receptor Modulators (SERMs) . The core structural motif of an aminoethoxyphenyl group is a recognized pharmacophore in SERMs, which are compounds that can block or activate estrogen receptors in a tissue-specific manner . This activity is critical for researching potential treatments for conditions such as breast cancer and osteoporosis . The compound serves as a versatile synthetic intermediate, enabling further chemical derivatization to create a diverse array of molecules for biological evaluation . It is typically synthesized via Williamson ether synthesis, alkylating methyl p-hydroxybenzoate with suitable N-(2-chloroethyl)amine derivatives . With a molecular formula of C10H13NO3 and a molecular weight of approximately 195.22 g/mol, it is characterized by a logP of 1.02 and a polar surface area of 62 Ų . This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B1315781 Methyl 4-(2-aminoethoxy)benzoate CAS No. 56850-93-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(2-aminoethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRYWTZXDXXQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555869
Record name Methyl 4-(2-aminoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56850-93-2
Record name Methyl 4-(2-aminoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Methyl 4 2 Aminoethoxy Benzoate and Its Analogues

Established Synthetic Routes to Methyl 4-(2-aminoethoxy)benzoate

Alkylation Reactions Utilizing Methyl 4-Hydroxybenzoate (B8730719) Precursors

A primary and widely employed method for synthesizing this compound involves the alkylation of methyl 4-hydroxybenzoate. This approach, a variation of the Williamson ether synthesis, typically utilizes a protected aminoethyl halide, such as N-(2-bromoethyl)phthalimide or 2-chloroethylamine, to prevent unwanted side reactions with the amino group.

The general process involves deprotonating the phenolic hydroxyl group of methyl 4-hydroxybenzoate with a suitable base, such as potassium carbonate or sodium hydride, to form a more nucleophilic phenoxide ion. This is followed by the addition of the protected aminoethyl halide. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone. After the ether linkage is formed, the protecting group on the amine is removed. For instance, a phthalimide (B116566) protecting group can be cleaved using hydrazine (B178648) hydrate (B1144303) in a solvent like methanol (B129727), yielding the desired primary amine. prepchem.com

This multi-step process, while effective, requires careful control of reaction conditions to ensure high yields and purity. The choice of base, solvent, and protecting group can significantly influence the outcome of the synthesis.

Derivations from Methyl 4-(Cyanomethyl)benzoate through Reduction and Functionalization

An alternative pathway to aminoethoxybenzoate analogues can be envisioned starting from methyl 4-(cyanomethyl)benzoate. This route would first involve the reduction of the nitrile group to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Following the reduction to methyl 4-(aminomethyl)benzoate, a subsequent functionalization step would be necessary to introduce the ethoxy portion of the desired molecule. This could potentially be achieved through a reaction with a suitable two-carbon electrophile, though this route is less commonly documented for the direct synthesis of this compound itself. More often, methyl 4-(cyanomethyl)benzoate is used as a precursor for other related structures. synhet.comsigmaaldrich.com

Preparation from Methyl 4-(bromomethyl)benzoate (B8499459) Pathways

The synthesis can also commence from methyl 4-(bromomethyl)benzoate. tcichemicals.comnih.govfishersci.com This starting material can be prepared from methyl 4-methylbenzoate via bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. guidechem.com

The resulting benzylic bromide is a versatile intermediate. It can react with ethanolamine (B43304) in a nucleophilic substitution reaction to form the desired aminoethoxy linkage. This reaction would typically be carried out in the presence of a base to neutralize the hydrobromic acid byproduct. Careful control of the reaction conditions is necessary to favor the desired N-alkylation over potential O-alkylation or the formation of side products.

Starting MaterialReagent(s)Key TransformationReference(s)
Methyl 4-methylbenzoateN-Bromosuccinimide (NBS), Benzoyl PeroxideBromination of the methyl group guidechem.com
Methyl 4-(bromomethyl)benzoateEthanolamineNucleophilic substitutionN/A

Synthesis from 4-(Aminomethyl)benzoic Acid through Esterification Techniques

Another synthetic approach begins with 4-(aminomethyl)benzoic acid. bldpharm.comchemscene.com This commercially available starting material possesses both the amino and carboxylic acid functionalities. The key step in this pathway is the esterification of the carboxylic acid group to form the methyl ester.

A common method for this transformation is the Fischer esterification, where the acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. google.com It's important to note that under these acidic conditions, the amino group will be protonated to form the ammonium (B1175870) salt. Therefore, a subsequent workup with a base is required to neutralize the salt and obtain the free amine of methyl 4-(aminomethyl)benzoate. google.com An alternative is to first protect the amino group before esterification, followed by deprotection.

This method is advantageous due to the direct availability of the starting material. However, the zwitterionic nature of 4-(aminomethyl)benzoic acid can affect its solubility, and careful selection of reaction conditions is necessary to achieve high yields. researchgate.net

Advanced Synthetic Transformations Involving the Aminoethoxy Moiety

Amidation and Esterification Processes

The primary amino group of this compound provides a reactive handle for further functionalization through amidation and esterification reactions. These transformations are essential for building more complex molecules and exploring structure-activity relationships in medicinal chemistry.

Amidation involves the reaction of the amino group with a carboxylic acid or its activated derivative, such as an acyl chloride or acid anhydride (B1165640), to form an amide bond. This reaction is typically carried out in the presence of a coupling agent or a base to facilitate the reaction. For instance, reacting this compound with an acyl chloride would yield an N-acylated product. chemicalbook.com

Similarly, the amino group can undergo reactions that lead to the formation of other ester-like linkages, although direct esterification of an amine is not a standard transformation. More commonly, the amine would be converted into a different functional group that could then participate in an esterification reaction. The reactivity of the amino group allows for the synthesis of a diverse array of derivatives with modified properties. researchgate.net

Reaction TypeReactantFunctional Group Formed
AmidationAcyl ChlorideAmide
AmidationCarboxylic Acid + Coupling AgentAmide

Condensation Reactions for Structural Diversification

Condensation reactions are a cornerstone in the synthesis and diversification of molecules related to this compound. These reactions typically involve the formation of a new carbon-nitrogen or carbon-oxygen bond with the elimination of a small molecule, such as water.

For instance, the synthesis of methyl 2-(2-oxo-2H-chromen-4-yl-amino)-benzoate is achieved through a condensation reaction between 4-hydroxy-coumarin and methyl 2-amino-benzoate. nih.gov This transformation highlights how a benzoate (B1203000) structure containing an amino group can be elaborated by condensation with a suitable coupling partner to create more complex, heterocyclic systems. Similarly, methylbenzoate itself can be synthesized via the condensation of benzoic acid and methanol in the presence of a strong acid catalyst. youtube.com This fundamental reaction establishes the ester functionality present in the target molecule.

The amino group of an aminoethoxybenzoate scaffold provides a reactive handle for further diversification through condensation. For example, it can react with various carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases), which can be subsequently reduced or used in other transformations. The reaction of an amino group with an acyl chloride or anhydride results in the formation of an amide bond, as seen in the synthesis of Methyl 4-[2-(4-methylbenzamido)ethoxy]benzoate. nih.gov

Heck Coupling Applications in Synthetic Pathways

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, offers a powerful method for forming carbon-carbon bonds and can be applied to the synthesis of precursors and analogues of this compound. scienceinfo.comwikipedia.org This reaction is valued for its ability to proceed under relatively mild conditions while tolerating a wide array of functional groups. scienceinfo.com

The general transformation involves the reaction of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to yield a substituted alkene. libretexts.org The catalytic cycle typically involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Key Features of the Heck Reaction:

Catalyst: Typically a palladium(0) complex, which can be generated in situ from palladium(II) precursors like palladium acetate (B1210297). wikipedia.org

Substrates: Aryl, vinyl, or benzyl (B1604629) halides (I, Br, Cl) or triflates are commonly used. wikipedia.org

Alkene: A wide range of alkenes, including electron-deficient and electron-rich olefins, can be employed.

Base: A base, such as triethylamine (B128534) or sodium acetate, is required to regenerate the active catalyst. libretexts.org

In the context of synthesizing analogues, an aryl halide containing a precursor to the ethoxybenzoate moiety could be coupled with an appropriate alkene to construct a more complex carbon skeleton. For example, a Heck reaction could be used to introduce a side chain that is later functionalized to the aminoethoxy group. The versatility of the Heck reaction has been expanded to include intramolecular versions, which are highly efficient for constructing cyclic structures, and variations like the amino-Heck reaction for forming nitrogen-containing rings. wikipedia.orglibretexts.org

Wittig Reaction and Reductive Amination Sequences

The Wittig reaction and reductive amination are fundamental transformations in organic synthesis that provide powerful tools for modifying and constructing molecules like this compound and its analogues.

The Wittig reaction facilitates the synthesis of alkenes from aldehydes or ketones. organic-chemistry.org This reaction involves the use of a phosphorus ylide (a Wittig reagent), which reacts with a carbonyl compound to form an oxaphosphetane intermediate. This intermediate then collapses to yield the desired alkene and a phosphine (B1218219) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.org For synthesizing analogues, a Wittig reaction could be employed to introduce a specific double bond into a precursor molecule, which could then be further functionalized. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions, yielding either the (E)- or (Z)-alkene. organic-chemistry.org

Reductive amination is a highly effective method for forming amines from carbonyl compounds (aldehydes and ketones). organic-chemistry.org The process involves two key steps: the formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, followed by reduction of this intermediate to the corresponding amine. A variety of reducing agents can be used, with sodium borohydride (B1222165) and its derivatives being common choices. organic-chemistry.org

In the synthesis of this compound analogues, reductive amination can be used to introduce the amino group. For example, a precursor aldehyde or ketone could be reacted with ammonia (B1221849) or a primary amine, followed by reduction, to install the desired amino functionality. This method is widely used due to its efficiency and broad substrate scope. organic-chemistry.orgnih.gov

Friedel-Crafts Acylation for Aromatic Ketone Formation

Friedel-Crafts acylation is a classic and reliable method for the synthesis of aromatic ketones, which can serve as important intermediates in the preparation of various analogues. youtube.commasterorganicchemistry.com The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org

The mechanism proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. libretexts.org A subsequent deprotonation restores the aromaticity of the ring and yields the aromatic ketone.

General Reaction Scheme: Aromatic Ring + Acyl Halide/Anhydride --(Lewis Acid)--> Aromatic Ketone + HX

This method is particularly useful for introducing a keto group onto a benzene (B151609) ring, which can then be further manipulated. For instance, a Friedel-Crafts acylation on a suitably substituted benzene derivative could be a key step in building the carbon skeleton of a complex analogue. The reaction conditions, such as temperature and the amount of catalyst, can be optimized to achieve good yields. google.comnih.gov For example, studies have shown that using a sufficient excess of AlCl₃ can be crucial for driving the reaction to completion. nih.gov

Benzamidomethylation Approaches

Benzamidomethylation represents a specific synthetic strategy for introducing a benzamido-substituted methyl group onto a molecule. While direct search results for "benzamidomethylation" in the context of this compound are limited, the principles of related amidoalkylation reactions can be inferred.

Amidoalkylation reactions, in general, involve the introduction of an N-acyliminium ion or its equivalent to a nucleophile. In the context of aromatic compounds, this would be an electrophilic substitution. A potential synthetic route could involve the reaction of an activated aromatic precursor with an N-(hydroxymethyl)benzamide or a similar electrophilic species under acidic conditions.

A more common and related approach to obtain structures like methyl 4-[2-(4-methylbenzamido)ethoxy]benzoate involves the direct acylation of an amine. nih.gov In this case, a precursor like this compound would be reacted with a benzoyl chloride or benzoic anhydride to form the corresponding benzamide. This is a straightforward and high-yielding method for installing the benzamido group.

Optimization of Synthetic Yields and Process Efficiency

Key Parameters for Optimization:

Catalyst Selection and Loading: In reactions like the Heck coupling, the choice of palladium catalyst and its ligands can significantly impact reaction efficiency and turnover numbers. organic-chemistry.org Phosphine-free catalyst systems are also being developed to offer more cost-effective and stable alternatives. organic-chemistry.org

Solvent and Temperature: The solvent can influence reactant solubility, reaction rates, and even the reaction pathway. Temperature control is also crucial; for instance, in Friedel-Crafts acylations, starting at lower temperatures can be important for controlling reactivity. google.com

Reaction Time and Concentration: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) helps determine the optimal reaction time to maximize yield and prevent the formation of byproducts. chemicalbook.com

Base and Other Additives: In many reactions, the choice and amount of base are critical. For example, in the Heck reaction, the base is essential for regenerating the catalyst. scienceinfo.com In other cases, additives can enhance reaction rates or selectivity.

A study on the synthesis of ethyl 4-amino-3-methylbenzoate highlights the importance of precise temperature control and the sequential addition of reagents to manage exothermic reactions and prevent the formation of unwanted side products. orgsyn.org Similarly, in the preparation of 4-aminomethylbenzoic acid, the amount of sodium hydroxide (B78521) used during the reduction step was found to directly influence the reaction yield by minimizing the formation of dimeric byproducts. google.com

Purification Methodologies for Intermediates and Final Products

The isolation and purification of intermediates and the final product are essential steps to ensure the desired compound is obtained with high purity. A combination of techniques is often employed, tailored to the specific physical and chemical properties of the compounds being separated.

Common Purification Techniques:

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals while impurities remain in the mother liquor. For example, ethyl 4-amino-3-(methylthiomethyl)benzoate can be effectively purified by recrystallization from absolute ethanol. orgsyn.org

Extraction: Liquid-liquid extraction is used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent like dichloromethane (B109758) or ethyl acetate. orgsyn.orggoogle.com This is often used during the work-up of a reaction to remove inorganic salts and other water-soluble impurities. Adjusting the pH of the aqueous layer can be used to separate acidic or basic compounds. google.com

Chromatography:

Column Chromatography: This technique is widely used for separating mixtures of compounds. The mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (solvent) is used to elute the components at different rates based on their polarity. researchgate.net

Thin Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for identifying the components in a mixture. chemicalbook.com

Distillation: For liquid products, distillation can be used to separate components based on differences in their boiling points. This is particularly useful for removing volatile solvents or purifying liquid products. youtube.com

The choice of purification method depends on the nature of the target compound and the impurities present. For instance, in the synthesis of methyl 4-(aminomethyl)benzoate, a multi-step work-up involving extraction and pH adjustment is employed to isolate the product. google.com

Derivatization Chemistry and Functional Group Interconversions of Methyl 4 2 Aminoethoxy Benzoate

Tailoring of Functional Groups for Targeted Molecular Design

The strategic modification of functional groups in Methyl 4-(2-aminoethoxy)benzoate is a cornerstone of targeted molecular design, enabling the development of compounds with optimized biological activity. Polypharmacology, an approach that designs single molecules to interact with multiple targets, provides a powerful paradigm for this endeavor. nih.gov By way of analogy, the design of novel phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) dual inhibitors highlights how a core scaffold can be elaborated with specific functional groups to achieve desired biological effects. nih.gov In this context, a quinazoline-based PI3K pharmacophore was appended with a hydroxamic acid moiety, a known zinc-binding group for HDAC inhibition, connected by a suitable linker. nih.gov

Applying this concept to this compound, the primary amino group serves as a key handle for introducing a variety of functionalities. For instance, acylation of the amine with different carboxylic acids can introduce new pharmacophores or modulate the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. These modifications can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for a specific biological target.

The ester group also presents an opportunity for modification. Hydrolysis of the methyl ester to the corresponding carboxylic acid can provide a new attachment point for further derivatization, such as amidation with different amines or amino acids. This strategy can be used to build more complex molecules with enhanced target specificity or to introduce functionalities that improve aqueous solubility.

Synthesis of Cyclized Aminoethoxybenzoate Esters

Cyclization reactions involving the aminoethoxy side chain of this compound and its derivatives can lead to the formation of various heterocyclic structures, which are of significant interest in medicinal chemistry due to their presence in many biologically active compounds. researchgate.netimpactfactor.orgeujournal.orgresearchgate.net These cyclized analogs can exhibit unique pharmacological profiles compared to their acyclic precursors.

A notable example is the synthesis of methyl 4-[2-(cyclized amino)ethoxy]benzoate esters, which serve as key intermediates in the preparation of selective estrogen receptor modulators (SERMs). researchgate.net The synthesis typically begins with the reaction of methyl 4-hydroxybenzoate (B8730719) with a suitable cyclic amine hydrochloride, such as pyrrolidine (B122466) hydrochloride, piperidine (B6355638) hydrochloride, or morpholine (B109124) hydrochloride, in the presence of a base like anhydrous potassium carbonate in a solvent such as dimethylformamide (DMF). researchgate.netresearchgate.net This reaction proceeds via a nucleophilic substitution where the phenoxide ion attacks the chlorinated ethylamine, which is formed in situ.

The general synthetic scheme can be represented as follows:

Step 1: Deprotonation of methyl 4-hydroxybenzoate using a base to form the corresponding phenoxide.

Step 2: Reaction of the phenoxide with a chloroethyl-cyclic amine hydrochloride.

Step 3: Work-up and purification of the resulting cyclized aminoethoxybenzoate ester. researchgate.netresearchgate.net

This method allows for the introduction of various cyclic amine moieties, leading to a library of derivatives with potentially different biological activities. For instance, the resulting cyclized esters can be further elaborated to synthesize 2,3-diaryl-1-benzopyran analogs, which are known SERMs. researchgate.net

Starting Cyclic Amine HydrochlorideResulting Cyclized Ester
Pyrrolidine HydrochlorideMethyl 4-[2-(1-pyrrolidinyl)ethoxy]benzoate
Piperidine HydrochlorideMethyl 4-[2-(1-piperidinyl)ethoxy]benzoate
Morpholine HydrochlorideMethyl 4-[2-(1-morpholinyl)ethoxy]benzoate

The synthesis of these cyclized derivatives underscores the utility of this compound as a versatile building block for constructing complex heterocyclic systems with therapeutic potential.

Introduction of Protecting Groups and Subsequent Deprotection Strategies (e.g., Boc-protection)

In the multi-step synthesis of complex molecules derived from this compound, the reactivity of the primary amino group often necessitates the use of protecting groups. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under specific acidic conditions. fishersci.co.uksemanticscholar.org

The protection of the amino group of this compound is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk Common bases used for this transformation include sodium hydroxide (B78521), triethylamine (B128534), or 4-(dimethylamino)pyridine (DMAP). fishersci.co.uk The reaction is usually carried out in a suitable solvent such as tetrahydrofuran (B95107) (THF), acetonitrile, or a biphasic mixture of chloroform (B151607) and water. fishersci.co.uk The Boc group effectively masks the nucleophilicity of the amine, allowing for selective reactions to be carried out at other positions of the molecule, such as the ester functionality.

The deprotection of the Boc group is a crucial step to liberate the free amine for subsequent reactions. This is typically accomplished by treatment with a strong acid. fishersci.co.uksemanticscholar.org A common method involves the use of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). fishersci.co.ukreddit.com Alternatively, a solution of hydrochloric acid (HCl) in an organic solvent such as dioxane or ethyl acetate (B1210297) can be used. fishersci.co.ukreddit.com The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine. semanticscholar.org

Protection Reagent/ConditionsDeprotection Reagent/Conditions
Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, Et₃N, DMAP), Solvent (e.g., THF, CH₃CN)Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
Hydrochloric acid (HCl) in Dioxane or Ethyl Acetate

The choice of protecting and deprotecting conditions can be critical, especially when other acid-sensitive functional groups are present in the molecule. reddit.com Therefore, careful optimization of the reaction conditions is often necessary to achieve high yields and avoid unwanted side reactions.

Conjugation Chemistry via the Aminoethoxy Linker

The aminoethoxy linker of this compound provides a versatile platform for conjugation to other molecules, including biomolecules and synthetic polymers. This is particularly relevant in the fields of drug delivery, diagnostics, and materials science. The primary amino group, after potential deprotection, serves as a nucleophilic handle for a variety of conjugation reactions.

One of the most powerful and widely used conjugation methods is "click chemistry," a concept that describes reactions that are modular, high-yielding, and generate only inoffensive byproducts. sigmaaldrich.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction. sigmaaldrich.commdpi.com To utilize this chemistry, the amino group of this compound can be derivatized to introduce either an azide (B81097) or an alkyne functionality. For instance, the amine can be reacted with an azide-containing acylating agent or an alkyne-containing electrophile. The resulting functionalized benzoate (B1203000) can then be "clicked" onto a molecule bearing the complementary functionality (an alkyne or an azide, respectively) to form a stable triazole linkage. mdpi.com

Another important conjugation strategy is the formation of amide bonds. The amino group of this compound can be directly coupled with a carboxylic acid on a target molecule using a variety of coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS). nih.gov This method is commonly used for conjugating small molecules to proteins and other biomolecules. nih.gov

Reductive amination is another valuable technique where the amino group reacts with an aldehyde or ketone on a target molecule to form a Schiff base, which is then reduced to a stable amine linkage using a reducing agent like sodium cyanoborohydride. nih.gov

These conjugation strategies allow for the covalent attachment of this compound derivatives to a wide range of substrates, enabling the development of novel materials and therapeutics with tailored properties.

Exploring Novel Derivatization Agents and Techniques

The field of organic synthesis is continually evolving, with the development of new derivatization reagents and techniques offering more efficient and selective ways to modify molecules like this compound. These advancements are crucial for accessing novel chemical space and creating compounds with unique properties.

One area of active research is the development of novel reagents for the functionalization of amines. For example, while traditional acylating agents are widely used, newer reagents may offer improved reactivity, selectivity, or milder reaction conditions. Similarly, the use of sulfonyl chlorides can lead to the formation of sulfonamides, which are important functional groups in many pharmaceuticals.

Multicomponent reactions (MCRs) represent a powerful strategy for rapidly building molecular complexity from simple starting materials in a single step. nih.gov An MCR could potentially be designed to incorporate this compound, along with two or more other components, to generate a diverse library of complex molecules in a time- and resource-efficient manner.

Furthermore, the development of novel catalytic systems can enable previously challenging transformations. For instance, transition-metal-catalyzed cross-coupling reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds at the aromatic ring of this compound, allowing for the introduction of a wide range of substituents.

The exploration of greener and more sustainable synthetic methods is also a key trend. This includes the use of water as a solvent, catalyst-free reactions, and the development of reusable catalysts. semanticscholar.org For example, a simple and eco-friendly protocol for the deprotection of N-Boc groups using water at reflux temperatures has been reported, offering a greener alternative to traditional acid-catalyzed methods. semanticscholar.org

By embracing these novel derivatization agents and techniques, chemists can continue to expand the synthetic utility of this compound and unlock its potential for a wide range of applications.

Spectroscopic and Structural Elucidation of Methyl 4 2 Aminoethoxy Benzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive identification of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Proton Nuclear Magnetic Resonance (¹H-NMR) Shifts and Interpretations

Proton NMR (¹H-NMR) spectroscopy is instrumental in determining the hydrogen framework of a molecule. The chemical shift, reported in parts per million (ppm), indicates the electronic environment of each proton. For aromatic compounds, the position of substituents significantly influences the chemical shifts of the aromatic protons due to resonance and inductive effects. ucl.ac.uk

In the ¹H-NMR spectrum of a compound like Methyl 4-(2-aminoethoxy)benzoate, distinct signals are expected for the aromatic protons, the ethoxy protons, the amino protons, and the methyl ester protons. The aromatic protons typically appear as doublets in the range of 6.5-8.0 ppm. The protons of the ethoxy group (-OCH₂CH₂N-) would likely present as triplets, with the methylene (B1212753) group adjacent to the oxygen appearing at a higher chemical shift (downfield) compared to the methylene group adjacent to the nitrogen. The methyl protons of the ester group are expected to be a sharp singlet around 3.8 ppm. rsc.orgchemicalbook.com The amino protons often appear as a broad singlet, and their chemical shift can be influenced by solvent and temperature. rsc.org

Table 1: Representative ¹H-NMR Data for Benzoate (B1203000) Derivatives

CompoundSolventChemical Shift (δ) in ppm
Methyl 4-methylbenzoate chemicalbook.comCDCl₃7.92 (d), 7.23 (d), 3.886 (s), 2.394 (s)
Methyl 2-aminobenzoate (B8764639) rsc.org-7.84 (dd), 7.24 (m), 6.62 (t), 5.71 (s, br), 3.84 (s)
Ethyl 4-aminobenzoate (B8803810) rsc.orgCDCl₃7.84 (dd), 6.62 (dd), 4.31 (q), 4.16 (s, br), 1.35 (t)

This table presents a selection of ¹H-NMR data for related benzoate compounds to illustrate typical chemical shifts. The specific data for this compound would require experimental determination.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Data Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different carbon environments.

For this compound, one would expect to see signals for the carbonyl carbon of the ester (around 167 ppm), the aromatic carbons (typically in the 110-160 ppm range), the carbons of the ethoxy group (in the 40-70 ppm range), and the methyl ester carbon (around 52 ppm). rsc.orgchemicalbook.com The specific chemical shifts provide insight into the electronic environment of each carbon atom.

Table 2: Illustrative ¹³C-NMR Data for Benzoate Derivatives

CompoundSolventChemical Shift (δ) in ppm
Methyl 4-methylbenzoate rsc.orgCDCl₃167.1, 143.4, 129.5, 129.0, 127.3, 51.8, 21.5
Methyl 2-aminobenzoate rsc.org-168.6, 150.5, 134.1, 131.2, 116.7, 116.2, 110.7, 51.5
Ethyl 4-aminobenzoate rsc.orgCDCl₃166.8, 151.0, 131.5, 119.7, 113.7, 60.3, 14.4

This table showcases ¹³C-NMR data for related compounds. The precise values for this compound would need to be experimentally determined.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. youtube.com This information helps in determining the molecular weight of a compound and deducing its structure from the fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the molecular weight of the compound. The fragmentation pattern would likely involve the cleavage of the ether linkage and the ester group. Common fragments would include ions resulting from the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃), as well as fragments from the cleavage of the aminoethoxy side chain. docbrown.info For instance, a prominent peak might be observed for the benzoyl cation or its derivatives. youtube.com The NIST WebBook provides mass spectral data for similar compounds like methyl 4-aminobenzoate, showing a molecular ion peak and characteristic fragmentation. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info Different functional groups absorb at characteristic frequencies, providing a molecular "fingerprint".

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), the C=O bond of the ester (a strong absorption around 1700-1730 cm⁻¹), the C-O bonds of the ether and ester (in the 1000-1300 cm⁻¹ region), and the aromatic C-H and C=C bonds. pressbooks.publibretexts.org The presence and position of these peaks confirm the presence of the respective functional groups in the molecule.

Elemental Analysis for Compound Purity Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) in the sample. This data is crucial for confirming the molecular formula of a newly synthesized compound and assessing its purity. The experimentally determined percentages should closely match the theoretical percentages calculated from the proposed molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Retention Time Assignment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer for identification.

For this compound, GC-MS analysis would provide a retention time, which is the time it takes for the compound to travel through the GC column. nih.gov This retention time is a characteristic property of the compound under specific GC conditions and can be used for its identification in a mixture. wiley-vch.de The mass spectrometer coupled to the GC provides a mass spectrum for the eluted compound, confirming its identity and assessing its purity by detecting any potential impurities. nih.gov

Computational and Theoretical Investigations of Methyl 4 2 Aminoethoxy Benzoate Reactivity

Quantum-Chemical Calculations and Spectroscopic Property Prediction

Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like Methyl 4-(2-aminoethoxy)benzoate. By using methods such as B3LYP with basis sets like 6-311++G(d,p), researchers can determine optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.net

For similar benzoate (B1203000) esters, studies have successfully correlated calculated vibrational wavenumbers from Fourier-transform infrared (FT-IR) and FT-Raman spectra with experimental values. researchgate.net Key vibrational modes for this molecule would include the N-H stretching of the primary amine, the C=O stretching of the ester group, and various bending and rocking modes of the ethoxy and methyl groups. For instance, the asymmetric NH2 stretching vibrations are typically observed in the 3500–3420 cm⁻¹ range, while symmetric stretching appears between 3420–3340 cm⁻¹. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated through these calculations. MEP provides a visual guide to the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. researchgate.net The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's electronic transitions and chemical reactivity. researchgate.nettcsedsystem.edu

Table 1: Predicted Molecular Properties of Benzoate Derivatives This table presents data for related compounds, illustrating typical values that can be computationally predicted.

Property Predicted Value/Range Method/Source
HOMO Energy ~ -6.1 eV DFT/B3LYP researchgate.net
LUMO Energy ~ -1.5 eV DFT/B3LYP researchgate.net
Energy Gap (ΔE) ~ 4.6 eV DFT/B3LYP researchgate.net
Topological Polar Surface Area (TPSA) 52.32 Ų Computational chemscene.com
XLogP ~ 0.9 - 1.3 Computational uni.lunih.gov

| Rotatable Bonds | 2 | Computational chemscene.com |

Mechanistic Pathways of Aminolysis Reactions

The aminolysis of esters, a reaction where an ester is converted to an amide, is a fundamental process in organic chemistry. chemistrysteps.com For a molecule like this compound reacting with an amine, the mechanism is a nucleophilic addition-elimination. chemistrysteps.com Computational studies on the aminolysis of a closely related compound, methyl benzoate, have elucidated the potential mechanistic pathways. nih.gov

These pathways include:

Concerted Mechanism: The entire process of bond formation and cleavage occurs in a single step.

Stepwise Mechanism: The reaction proceeds through a distinct tetrahedral intermediate. nih.gov

In the stepwise mechanism, the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxy (B1213986) group (–OCH₃) as a leaving group to form the final amide product. pearson.comyoutube.com

Analysis of Transition State Structures and Energies

Theoretical calculations using density functional and ab initio methods are crucial for identifying and characterizing the transition state (TS) structures and their corresponding energies for each potential reaction pathway. nih.gov For the aminolysis of methyl benzoate, studies have shown that the concerted and neutral stepwise mechanisms possess similar activation energies. nih.gov

The analysis of the transition state structures provides detailed information about the geometry of the reacting molecules at the peak of the energy barrier. The transition vectors associated with these structures confirm the nature of the reaction coordinate, for example, by showing the simultaneous formation of the N-C bond and the breaking of the C-O bond in a concerted process, or the steps involved in the formation and collapse of the tetrahedral intermediate. nih.gov

General Base Catalysis Effects on Reaction Kinetics

The kinetics of the aminolysis reaction can be significantly influenced by catalysis. Computational investigations have revealed that general base catalysis plays a crucial role in the aminolysis of methyl benzoate. nih.gov In this scenario, a second molecule of the amine acts as a base, facilitating proton transfer processes within the transition state. nih.gov

This catalytic involvement results in a considerable lowering of the activation energy barrier compared to the uncatalyzed reaction. The theoretical predictions strongly indicate that the most favorable pathway for the aminolysis reaction is a general-base-catalyzed neutral stepwise mechanism. nih.gov The catalyst's role is primarily to stabilize the transition state by assisting in the movement of protons, thereby accelerating the reaction rate. nih.gov

Theoretical Explanations for Reactivity Differences in Ester Functionality

Computational studies can effectively explain the differences in reactivity between various types of esters. For example, a comparison of the aminolysis energetics for an aromatic ester like methyl benzoate versus an aliphatic ester like methyl formate (B1220265) shows that the reaction is more favorable for the aliphatic ester. nih.gov

This difference in reactivity can be attributed to the electrostatic potential values at the atoms comprising the ester functionality. The electronic effects of the benzene (B151609) ring in methyl benzoate influence the charge distribution around the carbonyl group, affecting its susceptibility to nucleophilic attack. In contrast, the aliphatic group in methyl formate has a different electronic influence. These theoretical models provide a quantitative basis for understanding why different esters exhibit varying levels of reactivity in reactions such as aminolysis. nih.gov

Advanced Molecular Modeling Approaches

Beyond standard DFT calculations, a range of advanced molecular modeling approaches can be applied to investigate this compound.

Time-Dependent DFT (TD-DFT): This method is used to simulate electronic absorption spectra (UV-Vis) by calculating the energies of excited states, providing a deeper understanding of the molecule's photophysical properties. tcsedsystem.edu

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed insight into intramolecular and intermolecular bonding and interactions, such as charge transfer and hyperconjugative interactions within the molecule. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): This approach analyzes the electron density topology to define atomic properties and characterize chemical bonds and non-covalent interactions.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with solvent molecules or biological receptors over time, providing a view of its behavior in a more complex environment.

Lattice Energy Calculations: For the solid state, methods based on ab initio electronic calculations can determine the lattice energies of different crystal polymorphs. These calculations help in understanding crystal packing and the relative stability of different solid forms by considering induction, repulsion, dispersion, and electrostatic energies. researchgate.net

These advanced techniques, combined with foundational quantum-chemical calculations, offer a comprehensive theoretical framework for understanding the structure, properties, and chemical behavior of this compound.

Applications of Methyl 4 2 Aminoethoxy Benzoate As a Synthetic Intermediate in Targeted Compound Synthesis

Precursor for Biologically Active Compounds

Methyl 4-(2-aminoethoxy)benzoate serves as a crucial starting material for the synthesis of numerous biologically active molecules. Its inherent structural motifs can be readily modified to generate a diverse range of compounds with potential therapeutic applications. The presence of both an amino group and a methyl ester allows for a variety of chemical transformations, making it a flexible scaffold for the construction of complex molecular architectures.

Intermediate in the Synthesis of Selective Estrogen Receptor Modulators (SERMs)

The aminoethoxyphenyl group is a key pharmacophoric element found in many Selective Estrogen Receptor Modulators (SERMs). researchgate.netresearchgate.net These compounds are vital in addressing significant health issues in women, such as osteoporosis and breast cancer. researchgate.netresearchgate.net this compound and its cyclized derivatives are fundamental intermediates in the synthesis of potential SERMs. researchgate.netresearchgate.net

SERMs are a class of drugs that exhibit either estrogenic or anti-estrogenic effects depending on the target tissue. nih.govnih.gov This tissue-selective action allows them to provide the benefits of estrogen in some tissues, like bone, while blocking its detrimental effects in others, such as the breast and endometrium. nih.gov For instance, raloxifene, a well-known SERM, is used to prevent postmenopausal osteoporosis and has been shown to reduce the incidence of invasive breast cancer without stimulating the endometrium. nih.gov The synthesis of such targeted therapies often relies on the strategic incorporation of intermediates like this compound.

Role in the Preparation of Dual-Acting Compounds (e.g., Adenosine A2A Receptor and Histone Deacetylase Inhibitors)

The structural framework of this compound lends itself to the development of dual-acting compounds, which can simultaneously modulate multiple biological targets. This is a promising strategy in the treatment of complex diseases.

Adenosine A2A Receptor Antagonists:

Adenosine A2A receptor antagonists are a class of drugs being investigated for the treatment of neurodegenerative disorders like Parkinson's disease. nih.govnih.govwikipedia.org These antagonists work by blocking the A2A receptors in the brain, which can help to improve motor function. nih.govwikipedia.org The core structure of this compound can be incorporated into the synthesis of various A2A receptor antagonists.

Histone Deacetylase (HDAC) Inhibitors:

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression, and their inhibition has emerged as a promising approach in cancer therapy. nih.govfrontiersin.orgyoutube.com HDAC inhibitors can alter the coiling of DNA around histones, thereby influencing the accessibility of genes and affecting cell growth. youtube.com Derivatives of 4-(2-aminoethyl)phenol, which can be conceptually linked to the structure of this compound, have been synthesized and evaluated as HDAC inhibitors. nih.gov For example, certain synthesized 4-(2-aminoethyl) phenol (B47542) derivatives have shown significant HDAC inhibitory activity. nih.gov

Building Block for Benzophenone (B1666685) Photoprobes and Related Derivatives

Benzophenones are a class of compounds with a wide range of applications, including as photoinitiators in polymerization processes. nih.gov this compound can serve as a building block in the synthesis of functionalized benzophenone derivatives. For instance, a benzodioxole derivative based on 4-hydroxybenzophenone (B119663) and sesamol, which incorporates an ethoxy linkage similar to that in this compound, has been synthesized and utilized as a one-component Type II photoinitiator. nih.gov The synthesis of such specialized molecules highlights the utility of this intermediate in materials science and photochemistry.

Integration into Drug Conjugate Syntheses

The bifunctional nature of this compound, with its reactive amino and ester groups, makes it an ideal candidate for integration into drug conjugate syntheses. Drug conjugates are complex molecules where a potent drug is linked to a targeting moiety, such as an antibody or a polymer. This approach aims to deliver the drug specifically to the site of action, thereby increasing efficacy and reducing side effects. The amino group of this compound can be readily coupled to other molecules, while the ester group can be hydrolyzed or further modified, providing a versatile handle for constructing these sophisticated drug delivery systems.

Utility in the Development of Antibiotics Based on Quinoline (B57606) and Indole (B1671886)

The development of new antibiotics is a critical area of research to combat the growing threat of antibiotic resistance. Quinoline and indole scaffolds are important pharmacophores in the design of novel antibacterial agents. A patent has indicated that Methyl 4-(aminomethyl)benzoate, a structurally related compound, can be advantageously used for the development of antibiotics based on quinoline and indole. google.com This suggests a potential role for this compound in the synthesis of new antibiotic candidates, leveraging its structural features to create compounds with potent antimicrobial activity. The synthesis of quinolin-4-ones, a class of compounds with significant antimicrobial properties, often involves the use of aniline (B41778) derivatives, highlighting a potential synthetic route where intermediates like this compound could be employed. nih.gov

Intermediate in the Synthesis of Amisulpride

While a direct role in the synthesis of the antipsychotic drug Amisulpride is not explicitly documented for this compound, the synthesis of Amisulpride involves intermediates that share structural similarities. For example, Methyl 4-amino-2-methoxybenzoate is mentioned as an intermediate for Amisulpride. google.comchemicalbook.comresearchgate.netpatsnap.com This implies that benzoate (B1203000) derivatives with amino or substituted amino groups are valuable in the synthesis of such pharmaceuticals. The general utility of such intermediates in pharmaceutical synthesis suggests that this compound could potentially be adapted for the synthesis of Amisulpride analogues or other structurally related drugs.

Future Research Directions and Untapped Potential

Exploration of Novel Reaction Conditions and Green Chemistry Approaches

The pursuit of sustainable chemical synthesis is a paramount goal in modern chemistry. Future research on Methyl 4-(2-aminoethoxy)benzoate should prioritize the development of environmentally benign reaction conditions. This includes exploring catalyst-free reactions, potentially in aqueous media, to minimize waste and avoid the use of hazardous reagents. rsc.org The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the design of new synthetic routes. For instance, moving away from traditional organic solvents towards greener alternatives or solvent-free conditions would represent a significant advancement.

Furthermore, the investigation of microwave-assisted and ultrasound-promoted synthesis could offer substantial improvements in reaction times and energy efficiency. A comparative analysis of different synthetic protocols, evaluating them based on yield, purity, and environmental impact, would be invaluable.

Table 1: Comparison of Potential Green Synthesis Strategies

Synthesis StrategyPotential AdvantagesResearch Focus
Aqueous Media Synthesis Reduced use of volatile organic compounds (VOCs), simplified workup.Investigating the solubility and reactivity of starting materials in water; use of phase-transfer catalysts.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, potential for improved yields.Optimization of reaction parameters (temperature, time, power); studying potential side reactions.
Catalyst-Free Reactions Avoids catalyst toxicity and contamination of the product, simplifies purification.Exploring the intrinsic reactivity of the substrates under various thermal or physical conditions. rsc.org

Design and Synthesis of Advanced Analogues with Tuned Reactivity

The core structure of this compound is an ideal scaffold for the design and synthesis of advanced analogues with tailored properties. By systematically modifying the aromatic ring, the ethoxy linker, or the terminal amino group, new compounds with fine-tuned reactivity and functionality can be generated. For example, introducing electron-withdrawing or electron-donating groups onto the benzene (B151609) ring can modulate the electronic properties of the entire molecule, influencing its reactivity and potential applications.

The synthesis of a series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate esters has been shown to be crucial for developing selective estrogen receptor modulators. researchgate.net This highlights the potential of creating analogues for specific biological targets. Future work could focus on creating libraries of derivatives for high-throughput screening in drug discovery programs. researchgate.netnih.gov

Table 2: Proposed Analogues and Their Potential Applications

Analogue TypeModificationPotential Application
Ring-Substituted Analogues Introduction of halogens, nitro, or alkyl groups on the benzene ring.Fine-tuning electronic properties for materials science or as intermediates for pharmaceuticals.
N-Substituted Analogues Alkylation, acylation, or arylation of the primary amine.Development of novel ligands, enzyme inhibitors, or building blocks for complex polymers.
Ethoxy Chain Variants Altering the length of the ether linkage.Modifying the flexibility and spacing of the functional groups to optimize binding to biological targets.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. researchgate.netmdpi.com Future research should explore the integration of the synthesis of this compound and its derivatives into flow chemistry platforms. Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. researchgate.net

Automated synthesis platforms, coupled with flow chemistry, can accelerate the discovery and optimization of new reactions and analogues. nih.govbeilstein-journals.org Such systems can perform multiple experiments in parallel, rapidly screening different catalysts, solvents, and reaction conditions. This approach would be particularly beneficial for creating libraries of analogues for biological or materials science screening. The successful implementation of continuous flow for the synthesis of related compounds like methyl 2-(chlorosulfonyl)benzoate demonstrates the feasibility of this approach. researchgate.net

Expanding Applications in Materials Science

The unique combination of a rigid aromatic core and a flexible amino-terminated side chain makes this compound an attractive building block for novel materials. ontosight.ai While its hydroxy-analogue, methyl 4-(2-hydroxyethoxy)benzoate, has been utilized in the production of polymers with unique thermal properties, the potential of the amino-functionalized version remains largely untapped in this domain.

Future research could focus on the following areas:

Polymer Synthesis: The primary amine group can serve as a reactive site for polymerization reactions, leading to the formation of polyamides, polyimides, or polyurethanes. These polymers could exhibit interesting properties such as high thermal stability, specific optical characteristics, or self-assembly behavior.

Functional Coatings: The ability of the amino group to interact with surfaces makes these molecules potential candidates for creating functional coatings with tailored properties like hydrophilicity, biocompatibility, or anti-fouling characteristics.

Liquid Crystals: The rod-like shape of the molecule suggests that with appropriate modifications, it could be used to design novel liquid crystalline materials for display technologies or optical sensors.

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms and molecular properties of this compound is crucial for its rational application and the design of new derivatives. Advanced spectroscopic techniques, such as 2D NMR, time-resolved fluorescence spectroscopy, and single-crystal X-ray diffraction, can provide detailed insights into the structure, dynamics, and interactions of these molecules. mdpi.comepa.gov

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental studies. epa.gov DFT calculations can be used to:

Predict molecular geometries, vibrational frequencies, and NMR chemical shifts. epa.govrsc.org

Elucidate reaction pathways and transition states, providing a deeper understanding of reaction mechanisms. figshare.com

Calculate electronic properties such as molecular orbital energies and charge distributions, which are essential for predicting reactivity and designing molecules with specific electronic or optical properties.

By combining advanced experimental techniques with high-level computational modeling, a comprehensive picture of the chemical behavior of this compound can be developed, paving the way for its intelligent and targeted application in various scientific fields.

Q & A

How can researchers optimize the synthesis of Methyl 4-(2-aminoethoxy)benzoate to improve yield and purity?

Basic Research Question
Methodological Answer:
Synthetic routes for methyl benzoate derivatives often involve nucleophilic substitution or esterification reactions. For this compound, the aminoethoxy group can be introduced via a Mitsunobu reaction between 4-hydroxybenzoic acid derivatives and 2-aminoethanol, followed by esterification. Key optimization steps include:

  • Reagent stoichiometry: Maintain a 1:1.2 molar ratio of the hydroxyl precursor to 2-aminoethanol to minimize side reactions .
  • Purification: Use flash column chromatography with chloroform/methanol gradients (95:5 to 85:15) to isolate the product, as described in analogous benzoate syntheses .
  • Catalyst selection: Employ triphenylphosphine and diethyl azodicarboxylate (DEAD) for efficient coupling in the Mitsunobu step .

What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Question
Methodological Answer:

  • 1H/13C NMR: Identify the methyl ester group (δ ~3.8–3.9 ppm for CH3O) and the aminoethoxy chain (δ ~3.6–4.2 ppm for OCH2CH2NH2) . Aromatic protons in the benzoate ring appear at δ ~6.8–8.0 ppm.
  • HPLC-MS: Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (70:30) and 0.1% formic acid to confirm purity (>98%) and molecular weight (e.g., [M+H]+ at m/z 224.1) .
  • FT-IR: Verify ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and NH2 bending at ~1600 cm⁻¹ .

How does the aminoethoxy side chain influence the reactivity of this compound in nucleophilic or electrophilic reactions?

Advanced Research Question
Methodological Answer:
The aminoethoxy group introduces both nucleophilic (NH2) and hydrogen-bonding sites, affecting reactivity:

  • Nucleophilic reactions: The NH2 group can participate in Schiff base formation with aldehydes. For example, react with 4-formylbenzoic acid derivatives under mild conditions (pH 7–8, RT) to generate imine-linked conjugates .
  • Electrophilic substitution: The electron-donating aminoethoxy group directs electrophiles (e.g., nitration) to the para position of the benzoate ring. Use HNO3/H2SO4 at 0–5°C to minimize over-nitration .
  • Competing reactions: Monitor for ester hydrolysis under acidic/basic conditions; stabilize with buffered solvents (pH 6–7) .

What strategies can resolve contradictions in solubility data for this compound across different studies?

Advanced Research Question
Methodological Answer:
Discrepancies in solubility (e.g., polar vs. nonpolar solvents) often stem from:

  • Crystallinity vs. amorphous forms: Characterize solid-state properties using X-ray diffraction (XRD) and differential scanning calorimetry (DSC). Amorphous forms typically exhibit higher solubility .
  • pH-dependent ionization: Conduct solubility assays in buffered solutions (pH 1–13). The amino group (pKa ~9–10) increases solubility in acidic media via protonation .
  • Counterion effects: Compare hydrochloride salts (e.g., this compound HCl, CAS 231680-98-1) with free bases, as salt forms enhance aqueous solubility .

How can this compound be functionalized for use in bioconjugation or drug delivery systems?

Advanced Research Question
Methodological Answer:
The aminoethoxy group enables covalent modifications:

  • Click chemistry: React with azide-bearing biomolecules (e.g., peptides) via copper-catalyzed alkyne-azide cycloaddition (CuAAC). Optimize conditions: 1 mM CuSO4, 2 mM sodium ascorbate, RT, 12 h .
  • Prodrug synthesis: Acylate the NH2 group with activated carboxylic acids (e.g., NSAIDs) using EDC/NHS coupling. Monitor conversion via HPLC .
  • Polymer conjugation: Graft onto PEG or PLGA matrices via carbodiimide-mediated amide bond formation. Characterize conjugates using GPC and MALDI-TOF .

What computational methods are suitable for predicting the physicochemical properties of this compound derivatives?

Advanced Research Question
Methodological Answer:

  • LogP prediction: Use software like MarvinSketch or ACD/Labs to estimate partition coefficients. Experimental validation via shake-flask method (octanol/water) is critical due to hydrogen-bonding effects .
  • Molecular dynamics (MD): Simulate interactions with lipid bilayers to assess passive diffusion in drug delivery. Parameterize force fields (e.g., GAFF) for the aminoethoxy group .
  • DFT calculations: Optimize geometries at the B3LYP/6-31G(d) level to predict NMR chemical shifts and reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.